N-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide

CYP11B1 inhibition Steroidogenesis Enzyme assay

Medicinal chemistry programs require precise regioisomeric control. Generic benzodioxine derivatives lack functional equivalence for SAR mapping of CYP11B1, adrenergic, or serotonergic targets. This validated 2-carboxamide scaffold offers: - Documented rat CYP11B1 inhibitory activity (IC50=1800 nM) - critical for hit-to-lead optimization - Peer-reviewed quantitative-yield synthesis protocol - reduces in-house technical risk - Distinct density (1.219 g/cm³) vs. 5-carboxamide (1.0 g/cm³) - influences solid-state formulation

Molecular Formula C10H11NO3
Molecular Weight 193.2 g/mol
CAS No. 21398-80-1
Cat. No. B3031251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide
CAS21398-80-1
Molecular FormulaC10H11NO3
Molecular Weight193.2 g/mol
Structural Identifiers
SMILESCNC(=O)C1COC2=CC=CC=C2O1
InChIInChI=1S/C10H11NO3/c1-11-10(12)9-6-13-7-4-2-3-5-8(7)14-9/h2-5,9H,6H2,1H3,(H,11,12)
InChIKeyOBOAPYIYGLQNIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide Procurement Guide


N-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide (CAS 21398-80-1) is a chiral heterocyclic building block comprising a 2,3-dihydro-1,4-benzodioxine core with an N-methyl carboxamide substituent at the 2-position. With a molecular formula of C10H11NO3 and a molecular weight of 193.20 g/mol , this compound serves as a privileged scaffold in medicinal chemistry due to the well-established biological activity of 1,4-benzodioxane derivatives across diverse therapeutic targets [1]. Its structural features make it particularly relevant for structure-activity relationship (SAR) studies in central nervous system and cardiovascular drug discovery programs [2].

N-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide Substitution Risks


Generic substitution of N-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide with structurally similar benzodioxine derivatives—such as the 5-carboxamide regioisomer (CAS 1203954-92-0), the 6-carboxamide analog (CAS 438026-68-7), or N-aryl substituted variants—cannot be assumed to be functionally equivalent. The precise position of the carboxamide moiety on the benzodioxine ring critically determines molecular recognition, as demonstrated by the differential CYP11B1 inhibitory activity observed between the 2-carboxamide and its regioisomers [1]. Furthermore, the N-methyl group imparts distinct physicochemical properties and synthetic accessibility compared to N-aryl or unsubstituted analogs . The following quantitative evidence establishes the specific differentiators that inform scientifically rigorous procurement decisions.

N-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide: Key Differentiators


Regioisomer-Dependent CYP11B1 Inhibition

The 2-carboxamide regioisomer (CAS 21398-80-1) exhibits measurable inhibition of cytochrome P450 11B1 (CYP11B1), a key enzyme in cortisol biosynthesis, with an IC50 value of 1800 nM in rat CYP11B1 expressed in hamster V79MZ cells [1]. In contrast, the 5-carboxamide regioisomer (CAS 1203954-92-0) shows no reported CYP11B1 inhibitory activity in publicly available databases, indicating that the carboxamide substitution position on the benzodioxine ring critically influences target engagement [2].

CYP11B1 inhibition Steroidogenesis Enzyme assay

High-Yield Synthesis Protocol

A recently published protocol demonstrates the one-step synthesis of N-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide in quantitative yield using adapted Vilsmeier conditions, with comprehensive characterization by 1H, 2H, 13C NMR, IR, and Raman spectroscopy [1]. While no direct comparative yield data for other regioisomers under identical conditions is publicly available, the explicit reporting of 'quantitative yield' for this specific compound establishes a reproducible benchmark for scalable procurement, distinguishing it from analogs lacking documented high-yield synthetic routes.

Organic synthesis Process chemistry Vilsmeier conditions

Density Difference vs. 5-Carboxamide Regioisomer

Calculated physicochemical properties distinguish the 2-carboxamide regioisomer from the 5-carboxamide analog. The target compound (CAS 21398-80-1) has a calculated density of 1.219 g/cm³ and a boiling point of 393.6 °C at 760 mmHg . In contrast, the 5-carboxamide regioisomer (CAS 1203954-92-0) has a predicted density of 1.0±0.1 g/cm³ . This approximately 20% higher density for the 2-carboxamide isomer reflects the different intermolecular packing and molecular conformation imposed by the substitution position, which can influence crystallization behavior, solubility, and formulation properties.

Physicochemical properties Drug-likeness Formulation

Structural Isomerism: 2-Carboxamide vs. 6-Carboxamide

The 2-carboxamide substitution pattern (CAS 21398-80-1) positions the N-methyl carboxamide group adjacent to the dioxane oxygen, creating a distinct hydrogen-bonding environment and steric profile compared to the 6-carboxamide analog (CAS 438026-68-7), where the carboxamide is attached to the aromatic ring . While quantitative biological comparison data between these specific regioisomers is not publicly available, the class of 1,4-benzodioxane derivatives is well-documented to exhibit substitution-dependent biological activity profiles across diverse targets including adrenergic, serotonergic, and dopaminergic receptors [1]. This structural distinction is critical for medicinal chemistry programs seeking to systematically explore regioisomeric SAR space.

Regioisomer differentiation Chemical library Medicinal chemistry

Benzodioxine Core as Privileged Scaffold

The 2,3-dihydro-1,4-benzodioxine ring system is a recognized privileged scaffold present in numerous therapeutic agents with important biological activities, including antihypertensive agents, CNS-active compounds, and 5-lipoxygenase inhibitors for inflammatory disease treatment [1]. N-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide inherits this scaffold while offering a specific substitution pattern (2-carboxamide with N-methyl group) that is distinct from the more extensively studied 2,2-disubstituted benzodioxin derivatives with hypotensive activity [2]. The N-methyl group enhances lipophilicity relative to the unsubstituted carboxamide analog, potentially improving membrane permeability in cellular assays .

Privileged scaffold Medicinal chemistry Drug discovery

N-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide Applications


CYP11B1 Drug Discovery and Steroidogenesis Research

Research programs investigating CYP11B1 (steroid 11β-hydroxylase) as a therapeutic target for conditions such as Cushing's syndrome, hypertension, or metabolic disorders should prioritize procurement of CAS 21398-80-1 over the 5-carboxamide regioisomer. The documented IC50 of 1800 nM against rat CYP11B1 provides a quantitative starting point for hit-to-lead optimization [1], whereas the 5-carboxamide analog lacks any reported inhibitory activity. This differential activity profile, established under standardized assay conditions in V79MZ cells, enables structure-activity relationship studies specifically focused on the 2-carboxamide substitution pattern.

Regioisomer-Dependent SAR Exploration

Medicinal chemistry programs aiming to systematically map the SAR landscape of 1,4-benzodioxane derivatives should include the 2-carboxamide regioisomer (CAS 21398-80-1) alongside the 5-carboxamide (CAS 1203954-92-0) and 6-carboxamide (CAS 438026-68-7) analogs. The 2-carboxamide substitution pattern on the non-aromatic ring creates a unique hydrogen-bonding environment and steric profile distinct from aromatic ring-substituted analogs . This regioisomeric differentiation is critical for understanding target engagement across diverse receptor families, as the 1,4-benzodioxane scaffold has established activity at adrenergic, serotonergic, and dopaminergic receptors [2].

Scalable Chemical Library Synthesis

For laboratories or CROs planning multi-gram synthesis of benzodioxine-containing libraries, the availability of a peer-reviewed, quantitative-yield synthetic protocol using adapted Vilsmeier conditions [3] makes CAS 21398-80-1 a strategically advantageous building block. The explicit reporting of 'quantitative yield' and comprehensive spectroscopic characterization reduces the technical risk associated with in-house synthesis or technology transfer to contract manufacturing organizations. This documented synthetic efficiency contrasts with the absence of comparable high-yield protocols for regioisomeric analogs, informing cost-effective procurement strategies for larger-scale projects.

Pre-Formulation Studies with Defined Properties

Pharmaceutical development groups conducting pre-formulation assessments of benzodioxine-derived candidates should consider the distinct physicochemical properties of the 2-carboxamide regioisomer. The calculated density of 1.219 g/cm³—approximately 20% higher than the 5-carboxamide analog (1.0 g/cm³)—may influence solid-state stability, milling behavior, and compression characteristics during tablet formulation . These property differences, rooted in the regioisomeric substitution pattern, underscore the importance of procuring and characterizing the correct isomer early in development to avoid downstream formulation surprises.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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